5-(Difluoromethoxy)-8-nitroquinoline
Overview
Description
5-(Difluoromethoxy)-8-nitroquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The presence of the difluoromethoxy and nitro groups in this compound enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary target of 5-Fluorouracil is the enzyme thymidylate synthase, which plays a crucial role in DNA synthesis .
Mode of Action
5-Fluorouracil inhibits thymidylate synthase, thereby disrupting DNA synthesis and leading to cell death .
Biochemical Pathways
The inhibition of thymidylate synthase by 5-Fluorouracil affects the synthesis of pyrimidine, a key component of DNA. This disruption in the biochemical pathway leads to the cessation of cell growth .
Pharmacokinetics
5-Fluorouracil has a short biological half-life and its oral absorption is incomplete, leading to a peak-valley phenomenon. This necessitates frequent administration and can lead to severe side effects .
Result of Action
The action of 5-Fluorouracil results in the disruption of DNA synthesis, leading to cell death and a reduction in tumor growth .
Action Environment
The efficacy and stability of 5-Fluorouracil can be influenced by various environmental factors, including the patient’s overall health, the presence of other medications, and specific genetic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethoxy)-8-nitroquinoline typically involves the introduction of the difluoromethoxy group and the nitro group onto a quinoline scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable quinoline derivative is reacted with a difluoromethylating agent under basic conditions. The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and reducing the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethoxy)-8-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The difluoromethoxy group can be cleaved under strong acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Strong acids or bases.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction of Nitro Group: 5-(Difluoromethoxy)-8-aminoquinoline.
Cleavage of Difluoromethoxy Group: Quinoline derivatives without the difluoromethoxy group.
Scientific Research Applications
5-(Difluoromethoxy)-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease.
Difluoromethoxylated Ketones: Used as building blocks for the synthesis of challenging OCF2H-bearing N-heterocycles.
Uniqueness: 5-(Difluoromethoxy)-8-nitroquinoline is unique due to the presence of both the difluoromethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-(difluoromethoxy)-8-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-10(12)17-8-4-3-7(14(15)16)9-6(8)2-1-5-13-9/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVIFNLYYAJIJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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